4-Methyl-2-[(methylsulfanyl)methyl]quinazoline
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Overview
Description
Quinazoline, 4-methyl-2-[(methylthio)methyl]- is a derivative of quinazoline, a heterocyclic compound containing nitrogen atoms in its structure Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-2-[(methylthio)methyl]-quinazoline typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 2-aminobenzylamine with 4-methylthioacetaldehyde in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production of 4-methyl-2-[(methylthio)methyl]-quinazoline may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-methyl-2-[(methylthio)methyl]-quinazoline undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halides, amines, and other nucleophiles
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Various substituted quinazoline derivatives
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4-methyl-2-[(methylthio)methyl]-quinazoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it can interact with receptors on the cell surface, modulating signal transduction pathways and affecting cellular responses .
Comparison with Similar Compounds
Similar Compounds
Quinazoline: The parent compound with a simpler structure and broader range of biological activities.
4-quinazolinone: A derivative with a carbonyl group at the 4-position, known for its medicinal properties.
2-methylquinazoline: A derivative with a methyl group at the 2-position, used in various chemical reactions.
Uniqueness
4-methyl-2-[(methylthio)methyl]-quinazoline is unique due to the presence of the methylthio group, which imparts distinct chemical reactivity and biological activity.
Properties
CAS No. |
63362-28-7 |
---|---|
Molecular Formula |
C11H12N2S |
Molecular Weight |
204.29 g/mol |
IUPAC Name |
4-methyl-2-(methylsulfanylmethyl)quinazoline |
InChI |
InChI=1S/C11H12N2S/c1-8-9-5-3-4-6-10(9)13-11(12-8)7-14-2/h3-6H,7H2,1-2H3 |
InChI Key |
DFTHIFUCWPGKBZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NC2=CC=CC=C12)CSC |
Origin of Product |
United States |
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